molecular formula C13H16N6O2.ClH<br>C13H17ClN6O2 B12775915 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride CAS No. 68936-08-3

4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride

Cat. No.: B12775915
CAS No.: 68936-08-3
M. Wt: 324.76 g/mol
InChI Key: UGSWODSVJMNCNG-UHFFFAOYSA-N
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Description

4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride is a complex organic compound with a unique structure It is characterized by the presence of an azo group, a pyrazole ring, and a carboxamidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with a suitable pyrazole derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction typically produces amines.

Scientific Research Applications

4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes or other biological molecules. The pyrazole ring may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulphonic acid
  • 4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulphonic acid, potassium sodium salt

Uniqueness

4,5-Dihydro-4-((2-methoxy-5-methylphenyl)azo)-3-methyl-5-oxo-1H-pyrazole-1-carboxamidine monohydrochloride stands out due to its carboxamidine group, which imparts unique reactivity and potential applications. The presence of the monohydrochloride salt form also influences its solubility and stability, making it suitable for specific industrial and research applications.

Properties

CAS No.

68936-08-3

Molecular Formula

C13H16N6O2.ClH
C13H17ClN6O2

Molecular Weight

324.76 g/mol

IUPAC Name

4-[(2-methoxy-5-methylphenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazole-1-carboximidamide;hydrochloride

InChI

InChI=1S/C13H16N6O2.ClH/c1-7-4-5-10(21-3)9(6-7)16-17-11-8(2)18-19(12(11)20)13(14)15;/h4-6,11H,1-3H3,(H3,14,15);1H

InChI Key

UGSWODSVJMNCNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N=NC2C(=NN(C2=O)C(=N)N)C.Cl

Origin of Product

United States

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